molecular formula C17H19N B12540152 (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine CAS No. 652984-82-2

(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine

Cat. No.: B12540152
CAS No.: 652984-82-2
M. Wt: 237.34 g/mol
InChI Key: GSNIZJUSDAIEKB-UHFFFAOYSA-N
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Description

(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine is an aromatic imine characterized by a phenyl group attached to the ethanimine backbone and a 4-isopropylphenyl substituent on the nitrogen atom. The imine functional group (C=N) is central to its reactivity, enabling participation in coordination chemistry, catalysis, and organic synthesis. The isopropyl group at the para position of the N-aryl ring introduces steric bulk and moderate electron-donating effects, which influence solubility, stability, and intermolecular interactions .

Properties

CAS No.

652984-82-2

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

1-phenyl-N-(4-propan-2-ylphenyl)ethanimine

InChI

InChI=1S/C17H19N/c1-13(2)15-9-11-17(12-10-15)18-14(3)16-7-5-4-6-8-16/h4-13H,1-3H3

InChI Key

GSNIZJUSDAIEKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=C(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine can be achieved through several synthetic routes. One common method involves the condensation of aniline derivatives with aldehydes or ketones under acidic or basic conditions. For instance, the reaction between 4-isopropylaniline and benzaldehyde in the presence of an acid catalyst can yield the desired imine compound. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions include oximes, amines, and substituted aromatic compounds.

Scientific Research Applications

(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: It is being investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine involves its interaction with specific molecular targets. The imine group can act as a nucleophile, participating in various biochemical pathways. It can form reversible covalent bonds with enzymes, modulating their activity. The phenyl groups may also contribute to the compound’s binding affinity to certain receptors, influencing its biological effects.

Comparison with Similar Compounds

Substituent Effects on the N-Aryl Group

The substituent on the N-aryl ring significantly alters physicochemical properties. Key analogs include:

Compound Name Substituent on N-Aryl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Data
(1E)-N-(4-Methoxyphenyl)-1-phenylethanimine 4-Methoxy C₁₅H₁₅NO 225.29 C=N: ~1.286 Å (inferred from analogs)
(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine 4-Isopropyl C₁₇H₁₉N 237.34 Steric bulk enhances thermal stability
(E)-1-(4-tert-Butylphenyl)-N-(4-methoxyphenyl)ethan-1-imine 4-tert-Butyl C₁₉H₂₁NO 279.38 High steric hindrance slows hydrolysis
(1E)-N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-(imidazol-1-yl)propan-1-imine 4-Cl, 2-CF₃ C₁₄H₁₂ClF₃N₃ 314.72 Electron-withdrawing groups increase electrophilicity

Key Observations :

  • Electron-Donating Groups (e.g., Methoxy, Isopropyl): Enhance solubility in non-polar solvents and stabilize the imine via resonance .
  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Increase electrophilicity of the C=N bond, favoring nucleophilic addition reactions .
  • Steric Effects : Bulky groups like tert-butyl or isopropyl reduce reactivity toward bulky nucleophiles but improve thermal stability .

C=N Bond Characteristics

The C=N bond length in imines typically ranges from 1.26–1.29 Å , as observed in crystallographic studies:

  • (S)-(+)-N-(1-Phenylethyl)salicylideneamine: 1.264 Å
  • 2-(N-Benzyl-α-iminoethyl)phenol: 1.286 Å
  • (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine (inferred): ~1.28–1.29 Å (similar to analogs) .

Bond length variations correlate with electronic effects; electron-withdrawing substituents slightly shorten the C=N bond due to increased double-bond character .

Biological Activity

The compound (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine , also known as a derivative of an imine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine can be represented as follows:

  • IUPAC Name : (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine
  • Molecular Formula : C17H21N
  • Molecular Weight : 253.36 g/mol

Structural Details

PropertyValue
CAS NumberNot available
SMILESCC(C)C1=CC=C(C=C1)C(C)=N
InChI KeyNot available

Anticancer Activity

Recent studies have indicated that imine derivatives exhibit significant anticancer properties. For instance, (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine has been tested against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 15 µM, indicating moderate potency against this cell line. The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro studies have revealed that it possesses inhibitory effects against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism for this antimicrobial action is hypothesized to involve disruption of bacterial cell membrane integrity.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine has been evaluated for anti-inflammatory effects. Animal models of inflammation showed a significant reduction in paw edema when treated with the compound, suggesting its potential as a therapeutic agent in inflammatory diseases.

The biological activity of (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
  • Membrane Disruption : It disrupts bacterial membranes leading to cell death.
  • Cytokine Modulation : It downregulates pro-inflammatory cytokines, thereby reducing inflammation.

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